molecular formula C12H20N2O3 B13329287 tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B13329287
M. Wt: 240.30 g/mol
InChI Key: HAJZWUHYIBSXHN-DTWKUNHWSA-N
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Description

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS: 2306246-92-2, MFCD31926353) is a bicyclic pyrrolo-pyridine derivative with a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol . The compound features a rigid bicyclic scaffold with a stereospecific (3aS,7aR) configuration, a tert-butyl carboxylate protecting group, and a ketone moiety at the 2-position. Its stereochemistry and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and neuroactive agents. Purity levels exceeding 95% are typically achieved via advanced purification techniques, ensuring reproducibility in downstream applications .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-9-8(7-14)6-10(15)13-9/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

HAJZWUHYIBSXHN-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The initial step typically involves cyclization of suitable precursors such as substituted pyridine derivatives with amines or amino alcohols. The reaction often employs acid or base catalysis under controlled temperature conditions to facilitate ring closure, forming the core structure.

Introduction of the Oxo Group

Oxidation of the appropriate intermediate introduces the oxo group at the 2-position. Common oxidants include potassium permanganate or chromium-based reagents, used under mild conditions to prevent over-oxidation.

Esterification with tert-Butyl Group

The final step involves esterification of the carboxylic acid with tert-butyl alcohol. This is typically achieved through carbodiimide-mediated coupling or direct esterification under acidic conditions with tert-butyl alcohol and catalytic amounts of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors and automation are employed to optimize yield and purity. The process involves:

Reaction Mechanisms and Key Reagents

Reaction Type Reagents Conditions Outcome
Cyclization Amino alcohols, acid/base catalysts Mild heating Formation of fused pyrrolidine-pyridine core
Oxidation Potassium permanganate, Cr(VI) reagents Mild, controlled temperature Introduction of oxo group at position 2
Esterification tert-Butyl alcohol, carbodiimides or acids Reflux, inert atmosphere Formation of tert-butyl ester

Representative Research Findings

Research articles have demonstrated that the synthesis involves key steps such as:

For example, one study employed palladium-catalyzed hydrogenation for reduction steps, followed by oxidation with potassium permanganate, and esterification with tert-butyl alcohol under acidic conditions, achieving yields exceeding 80% with high purity.

Data Table Summarizing Preparation Methods

Step Reagents Reaction Conditions Yield Notes
Cyclization Amino alcohol derivatives Reflux with acid catalyst 75-85% Fused ring formation
Oxidation Potassium permanganate Mild, room temp 70-80% Selective at 2-position
Esterification tert-Butyl alcohol, carbodiimide Reflux, inert atmosphere 80-90% High purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : tert-butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
  • CAS Number : 2387566-62-1

The structure consists of a pyrrolidine ring fused with a pyridine moiety, which contributes to its biological activity and reactivity in organic synthesis.

Anticancer Activity

Recent studies indicate that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, research has shown that compounds similar to this compound demonstrate effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line Tested IC50 Value (µM) Mechanism
Study AA549 (Lung)15Apoptosis
Study BMCF7 (Breast)20Cell Cycle Arrest

Neuroscience Research

The compound's structural features suggest potential neuroprotective effects. In vitro studies have indicated that it may modulate neurotransmitter systems or exhibit antioxidant properties, making it a candidate for further exploration in neurodegenerative disease models.

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as:

  • Esterification
  • Amidation
  • Cyclization Reactions

These reactions are crucial for developing new pharmaceuticals and agrochemicals.

Synthesis of Antiviral Agents

A notable case study involved the use of this compound in synthesizing novel antiviral agents targeting viral proteases. The synthetic pathway included the formation of key intermediates that were further modified to enhance antiviral activity.

Development of Pain Management Drugs

Another study highlighted its role in developing analgesics. Researchers synthesized several analogs based on this compound and evaluated their efficacy in pain relief models. The findings suggested that specific modifications to the tert-butyl group could enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Pyrrolo-Pyridine Derivatives with Varied Substituents

  • Compound 24: (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Key Differences: Replaces the ketone group with a benzotriazole-carbonyl substituent. Synthesis: Utilizes N,N′-tetramethyluronium hexafluorophosphate (HATU) for coupling, differing from the hydrogenation steps used for the target compound .
  • Compound 8c : tert-Butyl 1-methyl-7-methylene-4-oxo-6,7-dihydro-1,4-dihydropyrrolo[3,2-c]pyridine-5-carboxylate
    • Key Differences : Contains a methylene group at the 7-position and a methyl substituent. IR spectra show distinct peaks at 1724 cm⁻¹ (ester C=O) and 1671 cm⁻¹ (conjugated ketone) .

Enantiomeric and Diastereomeric Forms

  • (3aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS: 1273568-65-2):
    • Stereochemical Contrast : The (3aR,7aR) enantiomer shows reversed optical rotation ([α]₂₂D = -13.5° vs. +10.1° for the (3aS,7aS) form) .
    • Applications : Used in chiral resolution studies due to its high enantiomeric excess (ee > 99%) .

Physicochemical and Pharmacological Properties

Solubility and Metabolic Stability

  • Target Compound : Demonstrates moderate solubility in phosphate buffer (HT-Solubility assay: ~50 μM) .
  • Compound 7 : (3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester
    • Solubility : Lower (<10 μM) due to lipophilic dichlorobenzyl ester, reducing bioavailability .

Biological Activity

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a compound with notable structural features that suggest potential biological activity. The compound possesses a pyrrolidine core, which is often associated with various pharmacological properties. This article reviews its biological activity, synthesizing findings from diverse research studies.

  • IUPAC Name: this compound
  • CAS Number: 2387566-62-1
  • Molecular Formula: C12H20N2O3
  • Molecular Weight: 240.30 g/mol
  • Purity: ≥ 97%

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. Specifically, studies have shown that similar compounds can inhibit the replication of Hepatitis B Virus (HBV) and other viral pathogens. The mechanism often involves interference with viral entry or replication processes .

Antimicrobial Properties

Compounds containing the pyrrolidine structure have been evaluated for their antimicrobial efficacy. In vitro studies demonstrated that certain derivatives possess significant antibacterial and antifungal activities against various strains, including resistant bacteria .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has been explored in several studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To assess the antiviral activity of pyrrolidine derivatives against HBV.
    • Findings : A derivative similar to this compound showed a significant reduction in viral load in infected cell lines.
    • : The compound may serve as a lead for developing antiviral therapies.
  • Antimicrobial Activity Assessment :
    • Objective : To evaluate the antibacterial effects of various pyrrolidine derivatives.
    • Methodology : Disk diffusion method was employed to test against Gram-positive and Gram-negative bacteria.
    • Results : Compounds exhibited zones of inhibition ranging from 10 mm to 25 mm depending on concentration.
    • Implications : Suggests potential for development into new antimicrobial agents.
  • Neuroprotection in Animal Models :
    • Objective : To investigate the neuroprotective effects in models of oxidative stress.
    • Results : Treatment with the compound led to decreased markers of oxidative damage and improved cognitive function in treated animals.
    • Significance : Highlights potential applications in neurodegenerative disease management.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntimicrobialDisruption of bacterial cell wall synthesis
NeuroprotectiveReduction of oxidative stress

Q & A

Basic Synthesis

Q: What are the critical steps in synthesizing tert-butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate, and how is stereochemical integrity maintained? A: The synthesis involves:

  • Mixed anhydride formation : Reacting a carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a reactive intermediate .
  • Nucleophilic substitution : Introducing stereospecific reagents (e.g., chiral amines or alcohols) to control the configuration of the pyrrolidine ring .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect amines, enabling selective functionalization .
  • Purification : Flash chromatography (e.g., silica gel, hexane/EtOAc gradients) ensures high purity .
    Stereochemical control is achieved via chiral auxiliaries or catalysts, with enantiomeric excess (ee) confirmed by polarimetry or chiral HPLC .

Advanced Synthesis

Q: How can catalytic hydrogenation conditions be optimized to enhance enantiomeric excess in stereoselective reductions? A: Key parameters include:

  • Catalyst selection : Palladium on carbon (Pd/C) or chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .
  • Solvent systems : Methanol or EtOAc under inert atmospheres to minimize side reactions .
  • Pressure and temperature : Moderate H₂ pressure (1–5 atm) and room temperature to balance reaction rate and selectivity .
    Post-reaction, monitor ee via LC-MS or NMR with chiral shift reagents. Adjust catalyst loading (5–10 wt%) and reaction time (12–24 hrs) to maximize yield and ee .

Basic Characterization

Q: Which spectroscopic methods are essential for confirming structural identity and purity? A:

  • NMR : ¹H/¹³C NMR identifies protons and carbons in the pyrrolo-pyridine core (e.g., δ 1.44 ppm for tert-butyl, δ 174 ppm for carbonyl groups) .
  • IR : Confirms functional groups (e.g., C=O stretch at ~1780 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 275.3) .
  • Polarimetry : Measures optical rotation to confirm enantiopurity (e.g., [α]₂₂ᴅ = ±10–13°) .

Advanced Characterization

Q: How are discrepancies between crystallographic and spectroscopic data resolved? A:

  • X-ray crystallography : SHELX software refines bond lengths/angles to determine absolute configuration .
  • Dynamic NMR : Variable-temperature NMR probes conformational exchange (e.g., ring puckering) causing split signals .
  • DFT calculations : Predict NMR chemical shifts or compare experimental/computed IR spectra to validate structures .
    If conflicts arise, cross-validate with alternative techniques (e.g., ECD spectroscopy) or repeat crystallization in different solvents .

Basic Applications

Q: How does the tert-butyl group influence reactivity in derivatization reactions? A: The Boc group:

  • Stabilizes intermediates : Prevents unwanted nucleophilic attacks during multi-step syntheses .
  • Facilitates cleavage : Acidic conditions (e.g., TFA in CH₂Cl₂) remove it selectively, enabling further functionalization (e.g., amide coupling) .
  • Enhances solubility : Improves organic-phase solubility for purification .

Advanced Applications

Q: What experimental approaches are used to design bioactive analogs of this scaffold? A:

  • Structure-activity relationship (SAR) studies : Modify the pyrrolo-pyridine core with halogens (e.g., Br at C3) or trifluoromethyl groups to enhance binding .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure affinity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Basic Purification

Q: Which chromatographic methods are effective for purifying this compound? A:

  • Flash chromatography : Silica gel with hexane/EtOAc gradients (0–100%) resolves polar impurities .
  • Prep-HPLC : C18 columns with acetonitrile/water mobile phases isolate enantiomers .
  • Recrystallization : Use MeOH/EtOAc mixtures to obtain high-purity crystals .

Advanced Data Analysis

Q: How is dynamic NMR applied to study conformational dynamics in the octahydro-pyrrolo-pyridine system? A:

  • Variable-temperature (VT) NMR : Observe coalescence of split signals (e.g., δ 2.43–2.58 ppm for diastereotopic protons) to calculate energy barriers for ring inversion .
  • NOESY : Identifies spatial proximity between protons to map ring puckering .
  • Line-shape analysis : Fits VT-NMR data to the Eyring equation, determining ΔG‡ for conformational exchange .

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